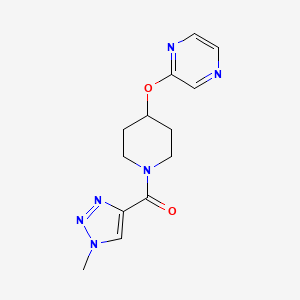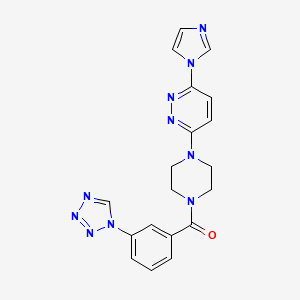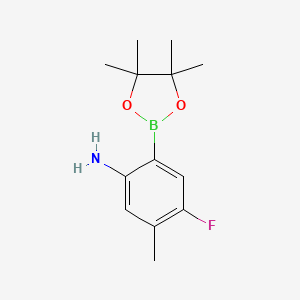
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic molecule that has been developed for use in laboratory experiments and has shown promising results in a variety of studies.
Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies involving similar compounds reveal insights into how these chemicals may interact with biological targets. For example, research on a potent and selective antagonist for the CB1 cannabinoid receptor elucidates the conformational behavior of such compounds and their binding interactions with receptors. This kind of study is crucial for understanding the molecular basis of potential therapeutic effects or biological activities of compounds like "(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone" (J. Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing triazole and pyrazole moieties are important for developing new chemical entities with potential biological activities. Studies such as the synthesis and crystal structure analysis of similar compounds provide foundational knowledge for the chemical synthesis and structural characterization of "(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone". These analyses are instrumental in designing compounds with desired properties and biological activities (Ziqing Cao et al., 2010).
Antimicrobial and Anticancer Activity
The biological activities of compounds are often a significant focus of scientific research. For instance, novel biologically potent heterocyclic compounds, including those containing oxazole, pyrazoline, and pyridine moieties, have been synthesized and evaluated for their anticancer and antimicrobial activities. Such studies highlight the potential of compounds like "(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone" in contributing to the development of new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Chemical Reactivity and Transformation
Understanding the chemical reactivity and transformation pathways of complex molecules is crucial for synthetic chemistry and drug development. Research on the reactivity of similar compounds, such as the ring-opening reactions of pyridinium salts and their conversion to pyrazolones and triazolones, sheds light on potential synthetic routes and reactivity patterns of "(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone". These insights are valuable for the synthesis and functionalization of similar compounds (Gurnos Jones et al., 1976).
properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-18-9-11(16-17-18)13(20)19-6-2-10(3-7-19)21-12-8-14-4-5-15-12/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFMXBRACWPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)



![5-{[cyclohexyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2988224.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)
![1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2988237.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)
![1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2988239.png)